Ac-WVTH[Cit]LAGLLSRSGGVVRKNFVPTDVGPFAF-NH2
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Overview
Description
The compound Ac-WVTH[Cit]LAGLLSRSGGVVRKNFVPTDVGPFAF-NH2 is a synthetic peptide known for its antagonist activity at the human calcitonin gene-related peptide 1 receptor. This compound has been studied for its potential therapeutic applications, particularly in the context of pain management and migraine treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-WVTH[Cit]LAGLLSRSGGVVRKNFVPTDVGPFAF-NH2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide would follow similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure consistency and efficiency. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Ac-WVTH[Cit]LAGLLSRSGGVVRKNFVPTDVGPFAF-NH2: can undergo various chemical reactions, including:
Oxidation: This reaction can occur at specific amino acid residues, such as methionine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HATU or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine residues would result in methionine sulfoxide .
Scientific Research Applications
Ac-WVTH[Cit]LAGLLSRSGGVVRKNFVPTDVGPFAF-NH2: has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in modulating receptor activity and signaling pathways.
Medicine: Explored as a potential therapeutic agent for conditions like migraines and chronic pain.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The compound exerts its effects by binding to the human calcitonin gene-related peptide 1 receptor, thereby inhibiting the receptor’s activity. This interaction prevents the receptor from mediating its normal physiological functions, such as vasodilation and pain signaling. The molecular targets and pathways involved include the cyclic adenosine monophosphate (cAMP) pathway, which is crucial for the receptor’s signaling .
Comparison with Similar Compounds
Ac-WVTH[Cit]LAGLLSRSGGVVRKNFVPTDVGPFAF-NH2: can be compared with other calcitonin gene-related peptide antagonists:
Ac-WVTHRLAGLLS[Cit]SGGVVRKNFVPTDVGPFAF-NH2: Similar structure but with different amino acid substitutions.
Ac-WVTH[hArg]LAGLLS[hArg]SGGVVRKNFVPTDVGPFAF-NH2: Contains homocitrulline residues instead of citrulline.
BIBN4096BS: Another well-known antagonist with a different peptide sequence.
These compounds share similar mechanisms of action but differ in their binding affinities and specific receptor interactions, highlighting the uniqueness of This compound .
Properties
Molecular Formula |
C159H245N45O40 |
---|---|
Molecular Weight |
3426.9 g/mol |
IUPAC Name |
(3S)-3-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C159H245N45O40/c1-79(2)60-104(181-119(212)74-174-131(218)87(17)178-138(225)105(61-80(3)4)187-136(223)100(51-37-57-171-159(167)244)183-142(229)110(67-96-71-168-78-177-96)192-155(242)129(90(20)208)202-153(240)126(85(13)14)198-145(232)109(180-91(21)209)66-95-70-172-98-47-32-31-46-97(95)98)140(227)188-106(62-81(5)6)141(228)195-114(77-206)147(234)184-101(49-35-55-169-157(163)164)137(224)194-113(76-205)133(220)175-72-118(211)173-73-120(213)196-124(83(9)10)152(239)199-125(84(11)12)151(238)185-102(50-36-56-170-158(165)166)134(221)182-99(48-33-34-54-160)135(222)190-111(68-117(161)210)143(230)189-108(65-94-44-29-24-30-45-94)144(231)200-127(86(15)16)156(243)204-59-39-53-116(204)149(236)201-128(89(19)207)154(241)193-112(69-122(215)216)146(233)197-123(82(7)8)150(237)176-75-121(214)203-58-38-52-115(203)148(235)191-107(64-93-42-27-23-28-43-93)139(226)179-88(18)132(219)186-103(130(162)217)63-92-40-25-22-26-41-92/h22-32,40-47,70-71,78-90,99-116,123-129,172,205-208H,33-39,48-69,72-77,160H2,1-21H3,(H2,161,210)(H2,162,217)(H,168,177)(H,173,211)(H,174,218)(H,175,220)(H,176,237)(H,178,225)(H,179,226)(H,180,209)(H,181,212)(H,182,221)(H,183,229)(H,184,234)(H,185,238)(H,186,219)(H,187,223)(H,188,227)(H,189,230)(H,190,222)(H,191,235)(H,192,242)(H,193,241)(H,194,224)(H,195,228)(H,196,213)(H,197,233)(H,198,232)(H,199,239)(H,200,231)(H,201,236)(H,202,240)(H,215,216)(H4,163,164,169)(H4,165,166,170)(H3,167,171,244)/t87-,88-,89+,90+,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,123-,124-,125-,126-,127-,128-,129-/m0/s1 |
InChI Key |
CSCIPTVNDXPCSL-BQWGFPJXSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)C)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C)C(=O)NC(CC5=CC=CC=C5)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC6=CN=CN6)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C |
Origin of Product |
United States |
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